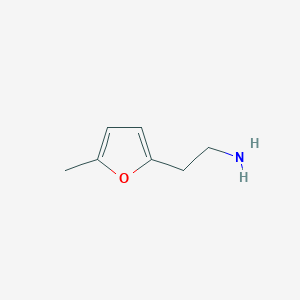
2-(5-Methyl-2-furyl)ethanamine
Overview
Description
2-(5-Methyl-2-furyl)ethanamine, also known as 2-MAF or furamfetamine, is a synthetic compound that belongs to the class of phenethylamines. It has a molecular formula of C7H11NO and a molecular weight of 125.17 .
Molecular Structure Analysis
The InChI code for 2-(5-Methyl-2-furyl)ethanamine is 1S/C7H11NO/c1-6-2-3-7(9-6)4-5-8/h2-3H,4-5,8H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
2-(5-Methyl-2-furyl)ethanamine is a liquid at room temperature .Scientific Research Applications
Antibacterial Activity
Studies on furan derivatives, including 2-(5-Methyl-2-furyl)ethanamine, have demonstrated their potential in antibacterial applications. For instance, α-substituted β-(5-nitro-2-furyl) ethanediones and related compounds showed moderate antibacterial activity against both gram-negative and gram-positive organisms (Tanaka & Usui, 1980).
Catalysis and Synthesis
2-(5-Methyl-2-furyl)ethanamine has been involved in various chemical synthesis processes. For example, 2-Indanone was treated with 2-lithio-5-methylfuran to yield 2-(5‘-methyl-2‘-furyl)-substituted indene. These compounds are crucial in forming catalyst precursors for elastomeric polypropylene formation (Dreier et al., 2000).
Chemical Reactions
The compound has been used to study unique chemical reactions. For instance, the reaction of 2-methylfuran with methyl acrylate in the presence of Pd(OAc)2 resulted in the formation of 1,1′-bis(5-methyl-2-furyl)ethane, illustrating a marked contrast to the reaction of furan with olefins (Maruyama, Fujiwara, & Taniguchi, 1981).
Polymer Chemistry
2-(5-Methyl-2-furyl)ethanamine-related compounds have been explored in the field of polymer chemistry. For example, the reactions involving C-Fur bond cleavage in polyfuryl(aryl)alkanes have been examined, leading to various derivatives and highlighting the compound's versatility in polymer formation (Butin, Stroganova, & Kul'nevich, 1996).
DNA Interaction and Cytotoxicity
The interaction of 2-(5-Methyl-2-furyl)ethanamine derivatives with DNA and their cytotoxic effects have also been a subject of research. Studies on Cu(II) complexes of tridentate ligands containing furan derivatives, including 2-(5-Methyl-2-furyl)ethanamine, revealed insights into DNA binding, nuclease activity, and cytotoxicity, highlighting their potential in medicinal chemistry (Kumar et al., 2012).
Safety And Hazards
properties
IUPAC Name |
2-(5-methylfuran-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-6-2-3-7(9-6)4-5-8/h2-3H,4-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFWQYALAZVVGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20565686 | |
| Record name | 2-(5-Methylfuran-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methyl-2-furyl)ethanamine | |
CAS RN |
30796-85-1 | |
| Record name | 5-Methyl-2-furanethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30796-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5-Methylfuran-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-methylfuran-2-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1368758.png)
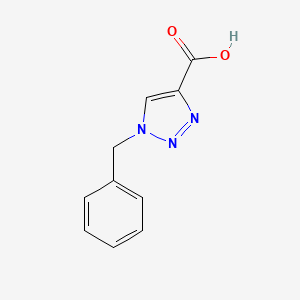
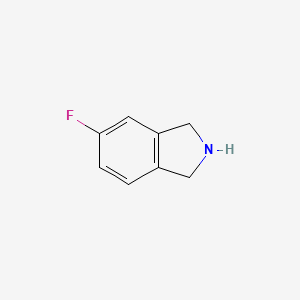



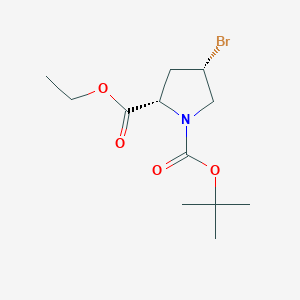

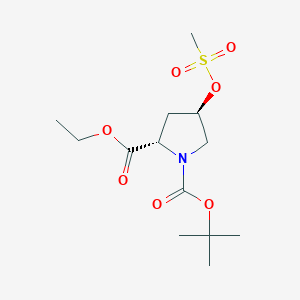
![1-(tert-Butyl) 2-ethyl (2R,4R)-4-[(methylsulfonyl)oxy]-1,2-pyrrolidinedicarboxylate](/img/structure/B1368811.png)



![Methyl 2-[4-(Methylsulfonamido)phenyl]acetate](/img/structure/B1368818.png)